molecular formula C11H12ClN3S B8459504 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE

7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B8459504
M. Wt: 253.75 g/mol
InChI Key: UDDFQEFANVZXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at the 7th position and a tetrahydro-2H-thiopyran-4-yl group.

Preparation Methods

The synthesis of 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring system .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to scale up the production process efficiently .

Chemical Reactions Analysis

7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent at the 7th position can be replaced by other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism by which 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE exerts its effects involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a targeted anticancer agent.

Comparison with Similar Compounds

7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms and substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

IUPAC Name

7-chloro-5-(thian-4-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H12ClN3S/c12-10-7-9(8-2-5-16-6-3-8)14-11-1-4-13-15(10)11/h1,4,7-8H,2-3,5-6H2

InChI Key

UDDFQEFANVZXAH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC3=CC=NN3C(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-(tetrahydro-2H-thiopyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-ol (Int-1b, 1.50 g, 6.38 mmol) and dimethylaniline (2.0 mL, 15 mml) was added phosphoryl trichloride (20 mL). The mixture was heated at 50° C. for 5 h and concentrated. The residue was diluted with methylene chloride (50 mL) and quenched with saturated NaHCO3 (50 mL). The mixture was separated and the aqueous layer was extracted with methylene chloride (50 mL×2). The combined organic layers were dried over Na2SO4, filtered and concentrated. The residue was purified by Biotage (CH2Cl2/EtOAc, 20:1 to 4:1). LC/MS RT=1.92 Min (5 min method). Mass calculated for, M+H 254.04, observed 254.04.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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